Tyvelose

Description

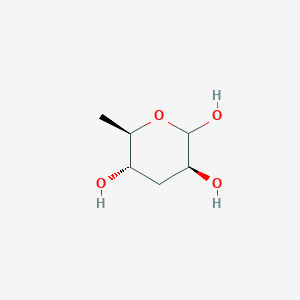

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,6R)-6-methyloxane-2,3,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPWIZMAJMNPMJ-OEXCPVAWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](C(O1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296895 |

Source

|

| Record name | 3,6-Dideoxy-D-arabino-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-04-1 |

Source

|

| Record name | 3,6-Dideoxy-D-arabino-hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dideoxy-D-arabino-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tyvelose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexopyranose, is a rare deoxy sugar of significant biological importance. It is a key component of the O-antigen in the lipopolysaccharide (LPS) of various pathogenic bacteria, including certain serovars of Salmonella and Yersinia.[1] As an immunodominant sugar, this compound plays a crucial role in the interaction between these pathogens and their hosts, particularly in eliciting an immune response.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, physicochemical characteristics, and reactivity. Detailed experimental protocols for its synthesis, isolation, and characterization are also provided to support further research and development.

Chemical and Physical Properties

This compound is a monosaccharide with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol .[3] Its structure is characterized by the absence of hydroxyl groups at the C-3 and C-6 positions of the hexopyranose ring. This deoxygenation contributes to its unique chemical properties and biological functions.

Table 1: General and Computed Properties of D-Tyvelose[3]

| Property | Value |

| Molecular Formula | C₆H₁₂O₄ |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | (3S,5S,6R)-6-methyloxane-2,3,5-triol |

| Synonyms | 3,6-Dideoxy-D-arabino-hexopyranose, 3,6-Dideoxy-D-mannose |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 148.07355886 Da |

| Monoisotopic Mass | 148.07355886 Da |

| Topological Polar Surface Area | 69.9 Ų |

| Heavy Atom Count | 10 |

| Complexity | 116 |

| XLogP3-AA | -1.1 |

Table 2: Experimentally Relevant Physicochemical Properties of D-Tyvelose

| Property | Value/Description | References |

| Physical Description | Off-White Waxy Solid | [4] |

| Melting Point | Data not available. Similar dideoxyhexoses exhibit a range of melting points. For example, 3-Amino-2,3-dideoxy-D-arabino-hexose has a melting point of 106-107°C.[5] | |

| Boiling Point | Data not available. Sugars typically decompose at high temperatures before boiling. | |

| Specific Optical Rotation [α]D | Data not available. The specific rotation of sugars is highly dependent on their stereochemistry. For comparison, the specific rotation of D-(+)-glucose is +52.7° (c=10, H₂O).[6] | |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (10 mg/ml). | [2] |

| Stability | Hygroscopic. Stability is affected by pH and temperature. Deoxy sugars can be susceptible to acid-catalyzed hydrolysis of the glycosidic bond and degradation under strong basic conditions. | [6] |

Reactivity and Stability

The chemical reactivity of this compound is governed by the functional groups present in its structure: three hydroxyl groups and a pyranose ring. The absence of the C-3 hydroxyl group influences its conformational flexibility and reactivity compared to other hexoses.

Glycosylation: The anomeric hydroxyl group can participate in glycosidic bond formation, allowing this compound to be incorporated into oligosaccharides and polysaccharides, such as the O-antigen of LPS.

Stability: As a deoxy sugar, this compound exhibits different stability compared to its hydroxylated counterparts. The C-H bonds that replace the C-OH bonds are less polarized, which can affect the molecule's interaction with solvents and its susceptibility to certain chemical reactions. While specific quantitative stability data for this compound is limited, general knowledge of carbohydrate chemistry suggests that it is stable under neutral conditions but can undergo hydrolysis of glycosidic linkages under acidic conditions. Strong basic conditions can lead to epimerization and other rearrangements.

Experimental Protocols

Synthesis of D-Tyvelose (3,6-Dideoxy-D-arabino-hexopyranose)

The synthesis of this compound can be achieved through multi-step chemical synthesis starting from more common monosaccharides. One reported method involves the conversion of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside.[7] A general outline of a synthetic approach is provided below, based on established methods for dideoxy sugar synthesis.[7][8]

Materials:

-

Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (B95107) (THF)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Sodium iodide

-

Hydrogen peroxide

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reductive opening of the epoxide: The starting material, methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside, is treated with a reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF. This reaction opens the epoxide ring to introduce a hydroxyl group at C-2 and a hydrogen at C-3, yielding the 3-deoxy derivative.

-

Tosylation of the primary hydroxyl group: The primary hydroxyl group at C-6 is selectively protected by reaction with p-toluenesulfonyl chloride in pyridine. This forms a good leaving group for the subsequent deoxygenation step.

-

Deoxygenation at C-6: The 6-O-tosyl derivative is then subjected to reduction, for example, using lithium aluminum hydride or by conversion to the 6-iodo derivative followed by reductive cleavage, to remove the tosyloxy group and introduce a hydrogen atom at the C-6 position.

-

Deprotection: The benzylidene protecting group is removed by acid-catalyzed hydrolysis or hydrogenolysis (e.g., using H₂/Pd/C) to yield the final product, D-Tyvelose.

-

Purification: The final product is purified by silica gel column chromatography.

Isolation and Purification of this compound from Bacterial Sources

This compound can be isolated from the lipopolysaccharide of bacteria such as Yersinia pseudotuberculosis.[9]

Materials:

-

Bacterial cell culture of a this compound-producing strain (e.g., Yersinia pseudotuberculosis)

-

Phenol-water extraction reagents

-

Acetic acid

-

Trichloroacetic acid (TCA)

-

Enzymes for degrading non-LPS components (e.g., RNase, DNase, proteases)

-

Gel filtration chromatography columns (e.g., Sephadex G-50)

-

High-performance liquid chromatography (HPLC) system with an appropriate column (e.g., a carbohydrate column)

Procedure:

-

Bacterial Culture and LPS Extraction:

-

Grow the bacterial strain in a suitable liquid medium to a high cell density.

-

Harvest the cells by centrifugation.

-

Perform a hot phenol-water extraction to isolate the crude LPS.

-

-

LPS Purification:

-

Treat the crude LPS extract with nucleases and proteases to remove contaminating nucleic acids and proteins.

-

Further purify the LPS by ultracentrifugation.

-

-

Hydrolysis of LPS:

-

Hydrolyze the purified LPS with dilute acid (e.g., 1% acetic acid) at 100°C for a defined period to cleave the glycosidic linkages and release the constituent monosaccharides, including this compound.

-

-

Purification of this compound:

-

Neutralize the hydrolysate and remove insoluble lipid A by centrifugation.

-

Separate the monosaccharides in the supernatant using gel filtration chromatography followed by preparative HPLC on a carbohydrate column.

-

Monitor the fractions for the presence of this compound using analytical techniques such as TLC or Mass Spectrometry.

-

Pool the fractions containing pure this compound and lyophilize to obtain the solid product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates.[10][11]

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Lyophilize the sample and redissolve in D₂O two to three times to exchange all exchangeable protons with deuterium.

-

Finally, dissolve the sample in 100% D₂O for analysis.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard one-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is used.

-

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.

Data Processing and Analysis:

-

Process the raw NMR data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants (from ¹H and COSY spectra), and correlations (from HSQC and HMBC spectra) to assign each proton and carbon atom in the this compound molecule. The chemical shifts of the anomeric proton and other ring protons are particularly informative for determining the stereochemistry.[4]

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.[12]

Sample Preparation:

-

Dissolve a small amount of purified this compound in a suitable solvent compatible with the ionization method, such as a mixture of water and acetonitrile (B52724) or methanol.

Data Acquisition (Electrospray Ionization - ESI-MS):

-

Introduce the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode. In positive ion mode, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed for carbohydrates.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

Data Analysis:

-

Analyze the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any adducts, which confirms the molecular weight.

-

Analyze the fragmentation pattern from the MS/MS spectrum to gain insights into the structure of the molecule. For carbohydrates, characteristic fragmentation patterns involve the cleavage of glycosidic bonds and cross-ring cleavages.

Signaling Pathways and Biological Relevance

This compound is a critical component of the O-antigen of lipopolysaccharide (LPS) in certain Gram-negative bacteria, such as Salmonella enterica.[13] The LPS is a potent activator of the innate immune system through its interaction with Toll-like receptor 4 (TLR4).

Biosynthesis of dTDP-Tyvelose and Incorporation into O-Antigen

The biosynthesis of this compound and its incorporation into the O-antigen is a multi-step enzymatic process that occurs in the bacterial cytoplasm and at the cell membrane. The precursor for this compound is dTDP-D-glucose.[14]

Caption: Biosynthesis of dTDP-Tyvelose and its incorporation into the O-antigen repeating unit.

The pathway begins with the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. This intermediate is then converted to dTDP-paratose by the enzyme CDP-paratose synthase (RfbS). Finally, CDP-paratose-2-epimerase (RfbE) catalyzes the epimerization of dTDP-paratose to dTDP-tyvelose.[13] The activated this compound is then transferred by a glycosyltransferase to the growing O-antigen chain, which is assembled on a lipid carrier (undecaprenyl phosphate) at the inner bacterial membrane.

TLR4 Signaling Pathway Activation by this compound-Containing LPS

Once the bacterium is in a host, the LPS on its outer membrane can be recognized by the TLR4 receptor complex on the surface of immune cells, such as macrophages. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[9][15]

Caption: Simplified TLR4 signaling pathway initiated by LPS recognition.

The Lipopolysaccharide-binding protein (LBP) binds to LPS and facilitates its transfer to CD14. The LPS is then presented to the TLR4/MD2 receptor complex, leading to the dimerization of TLR4. This conformational change initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway. This cascade involves the recruitment of adaptor proteins like MyD88 and IRAKs, leading to the activation of TRAF6 and TAK1. Ultimately, the IKK complex is activated, which leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). The transcription factor NF-κB is then free to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16]

Conclusion

This compound is a chemically and biologically significant dideoxy sugar. Its unique structure, arising from the lack of hydroxyl groups at positions 3 and 6, dictates its physicochemical properties and its role as a key antigenic determinant in bacterial pathogens. A thorough understanding of its chemical properties, supported by robust experimental protocols for its synthesis, isolation, and characterization, is essential for researchers in the fields of carbohydrate chemistry, immunology, and drug development. The elucidation of its role in bacterial pathogenesis and host-pathogen interactions opens avenues for the development of novel vaccines and therapeutics targeting infectious diseases.

References

- 1. Toll-like receptor 4 signalling through MyD88 is essential to control Salmonella enterica serovar Typhimurium infection, but not for the initiation of bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Controlled production of lipopolysaccharides increases immune activation in Salmonella treatments of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 7. Synthesis of alpha- and beta-linked this compound epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta -D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Toll-like receptor-4 mediates lipopolysaccharide-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The O-Antigen Epitope Governs Susceptibility to Colistin in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of enterobacterial common antigen requires dTDPglucose pyrophosphorylase determined by a Salmonella typhimurium rfb gene and a Salmonella montevideo rfe gene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Tyvelose: A Technical History of a Biologically Significant 3,6-Dideoxyhexose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexose, is a rare sugar of significant biological importance, primarily recognized as a key immunodominant component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, most notably in Salmonella enterica serogroups D. Its unique structure plays a crucial role in the serological specificity of these pathogens and their interactions with the host immune system. This technical guide provides an in-depth history of the discovery of this compound, detailing the pivotal experiments, the scientists involved, and the evolution of our understanding of its biosynthesis and chemical synthesis.

The Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the pioneering work on the chemical structure and immunological properties of bacterial endotoxins by the research group of Otto Lüderitz, Anne-Marie Staub, and Otto Westphal at the Max Planck Institute for Immunobiology in Freiburg, Germany. In the mid-20th century, their systematic investigation into the composition of Salmonella O-antigens led to the identification of a new class of sugars: the 3,6-dideoxyhexoses.

While a singular "discovery paper" for this compound is not readily apparent in the literature, its characterization emerged from a series of publications in the late 1950s and early 1960s. A comprehensive review of this extensive work was later published by Lüderitz, Staub, and Westphal in 1966, which serves as a cornerstone reference.[1][2][3][4][5] The initial isolation of this compound was achieved through the acid hydrolysis of the lipopolysaccharide extracted from Salmonella typhi.

Key Contributors:

-

Otto Lüderitz: A German chemist who made seminal contributions to the understanding of the chemical structure and biological activity of bacterial lipopolysaccharides.

-

Anne-Marie Staub: A French immunochemist who played a critical role in elucidating the relationship between the chemical structure of O-antigens and their immunological specificity.

-

Otto Westphal: A German chemist who, along with Lüderitz, pioneered the extraction and purification of lipopolysaccharides and the chemical characterization of their components.

Experimental Protocols: The Historical Approach

The methodologies employed by these early researchers laid the foundation for the study of bacterial polysaccharides. The following protocols are reconstructed based on the general methods described in their publications and contemporaneous literature.

Isolation of Lipopolysaccharide (LPS) from Salmonella typhi (Hot Phenol-Water Extraction)

This classic method, developed by Westphal and Lüderitz, was instrumental in obtaining purified LPS.

Methodology:

-

Bacterial Culture and Harvest: Salmonella typhi was cultured in large-scale liquid medium, and the bacterial cells were harvested by centrifugation.

-

Cell Lysis and Extraction: The bacterial pellet was suspended in distilled water and heated to 65-68°C. An equal volume of 90% phenol (B47542), also preheated to 65-68°C, was added, and the mixture was stirred vigorously for 30 minutes.

-

Phase Separation: The mixture was cooled to 5-10°C and centrifuged to separate the aqueous and phenol phases. The LPS preferentially partitions into the aqueous phase.

-

Purification: The aqueous phase was carefully collected and dialyzed extensively against distilled water to remove phenol and other small molecules. The dialyzed solution was then lyophilized to yield crude LPS. Further purification steps, such as ultracentrifugation, were often employed to remove contaminating nucleic acids and proteins.[6][7][8]

Liberation and Isolation of this compound

Methodology:

-

Acid Hydrolysis: The purified LPS was subjected to mild acid hydrolysis (e.g., with 1 N sulfuric acid or acetic acid) at 100°C for several hours. This step cleaves the glycosidic linkages, releasing the constituent monosaccharides, including this compound, from the polysaccharide chain.[9]

-

Neutralization and Filtration: The hydrolysate was neutralized with barium carbonate or a similar agent, and the resulting precipitate (barium sulfate) was removed by filtration.

-

Chromatographic Separation: The filtrate, containing a mixture of sugars, was then subjected to paper chromatography, a state-of-the-art technique at the time, to separate the individual monosaccharides. The separated sugars were visualized using appropriate staining reagents.

-

Elution and Crystallization: The spot corresponding to the unknown 3,6-dideoxyhexose (B1251815) was excised from the chromatogram, and the sugar was eluted. Subsequent purification and crystallization yielded pure this compound.

Chemical Structure Elucidation and Synthesis

The definitive proof of the structure of this compound as 3,6-dideoxy-D-arabino-hexose was provided by its chemical synthesis. In 1958, a landmark paper by Fouquey, Polonsky, Lederer, Westphal, and Lüderitz described the first total synthesis of this compound, confirming the structure that had been deduced from chemical degradation and spectroscopic studies of the natural product.

Quantitative Data

Precise quantitative data from the initial discovery period is scarce in single publications. However, the work of Lüderitz, Staub, and Westphal established that 3,6-dideoxyhexoses, including this compound, are the immunodominant sugars of the O-antigen and are present in significant molar ratios within the repeating units of the polysaccharide.

| Parameter | Value/Description | Source Context |

| Molecular Formula | C₆H₁₂O₄ | Deduced from elemental analysis and mass spectrometry in later studies. |

| Molar Mass | 148.16 g/mol | Calculated from the molecular formula. |

| Configuration | D-arabino-hexose | Determined by chemical synthesis and comparison with the natural product. |

| Occurrence | O-antigen of Salmonella enterica serogroups D | Established through immunological and chemical analysis of LPS from various serotypes.[1][2][3] |

Biosynthesis of this compound

Subsequent research, notably by Ginsburg and his collaborators in the 1960s, elucidated the enzymatic pathway for the biosynthesis of this compound.[10][11][12][13] The pathway starts from CDP-D-glucose and involves a series of enzymatic reactions.

CDP-Tyvelose Biosynthesis Pathway

Caption: Enzymatic pathway for the biosynthesis of CDP-Tyvelose from CDP-D-Glucose.

Experimental Workflow: From Bacterium to Pure Sugar

The following diagram illustrates the logical workflow for the isolation and characterization of this compound as practiced in the mid-20th century.

Caption: Historical workflow for the isolation and characterization of this compound.

Conclusion

The discovery of this compound was a landmark achievement in the field of immunochemistry and carbohydrate chemistry. It not only expanded the known repertoire of natural monosaccharides but also provided profound insights into the molecular basis of bacterial antigenicity. The meticulous work of Lüderitz, Staub, Westphal, and their contemporaries in isolating, characterizing, and synthesizing this rare sugar has had a lasting impact on our understanding of host-pathogen interactions and continues to inform the development of novel diagnostics, vaccines, and therapeutics targeting Gram-negative bacteria.

References

- 1. Hit ‘em Where It Hurts: Gram-Negative Bacterial Lipopolysaccharide as a Vaccine Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Isolation and Characterization of Lipopolysaccharides | Springer Nature Experiments [experiments.springernature.com]

- 4. scispace.com [scispace.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Procedure for isolation of bacterial lipopolysaccharides from both smooth and rough Pseudomonas aeruginosa and Salmonella typhimurium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A scalable method for O-antigen purification applied to various Salmonella serovars - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of this compound. The purification and properties of cytidine diphosphate D-glucose oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymic synthesis of cytidine 5'-diphosphate D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. THE ENZYMATIC SYNTHESIS OF CYTIDINE DIPHOSPHATE this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. THE ENZYMATIC SYNTHESIS OF CYTIDINE DIPHOSPHATE this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Elucidation of the Stereochemistry of Tyvelose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical elucidation of tyvelose (B24345) (3,6-dideoxy-D-arabino-hexopyranose), a biologically significant deoxysugar. This compound is a key component of the O-antigen in the lipopolysaccharides of various pathogenic bacteria, including certain serotypes of Salmonella, and is also found in the glycans of parasites such as Trichinella spiralis. Its unique structure plays a crucial role in immunogenicity and host-pathogen interactions, making it a molecule of interest in vaccine development and diagnostics.

This guide details the structural features of this compound, presents key analytical data used for its stereochemical assignment, outlines experimental protocols for its synthesis and analysis, and illustrates the logical workflow for its structural determination and its biosynthetic pathway.

Chemical Structure and Stereochemistry of this compound

This compound is a 3,6-dideoxyhexopyranose. The "3,6-dideoxy" designation indicates the absence of hydroxyl groups at the C3 and C6 positions, which are present in its parent hexose, mannose. The stereochemistry of the remaining chiral centers (C1, C2, C4, and C5) is defined by the "D-arabino" configuration. In its pyranose form, this compound can exist as either α or β anomers, depending on the orientation of the hydroxyl group at the anomeric carbon (C1). The D-configuration is determined by the orientation of the substituent on the highest numbered chiral carbon (C5), following the Fischer projection convention for carbohydrates.

The determination of the precise stereochemistry of this compound relies on a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chemical synthesis and degradation methods.

Data Presentation: NMR Spectroscopic Data for Methyl α-D-Tyveloside

NMR spectroscopy is the most powerful tool for the elucidation of the stereochemistry of carbohydrates in solution. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the sugar ring are highly sensitive to their spatial orientation. The following table summarizes the ¹H and ¹³C NMR data for methyl α-D-tyveloside in D₂O. This data is essential for confirming the arabino configuration and the α-anomeric linkage.

| Position | ¹H Chemical Shift (δ, ppm) | ¹H-¹H Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 4.75 (d) | J₁,₂ = 3.5 | 101.5 |

| 2 | 3.80 (dd) | J₂,₁ = 3.5, J₂,₃ₐₓ = 11.5, J₂,₃ₑq = 4.5 | 68.2 |

| 3ax | 1.95 (ddd) | J₃ₐₓ,₂ = 11.5, J₃ₐₓ,₃ₑq = 13.0, J₃ₐₓ,₄ = 11.5 | 34.5 |

| 3eq | 1.75 (ddd) | J₃ₑq,₂ = 4.5, J₃ₑq,₃ₐₓ = 13.0, J₃ₑq,₄ = 4.5 | 34.5 |

| 4 | 3.55 (m) | - | 69.8 |

| 5 | 3.90 (dq) | J₅,₄ = 9.5, J₅,₆ = 6.0 | 67.0 |

| 6 (CH₃) | 1.25 (d) | J₆,₅ = 6.0 | 17.5 |

| OCH₃ | 3.40 (s) | - | 55.0 |

Note: The chemical shifts and coupling constants are representative values and may vary slightly depending on the solvent and experimental conditions.

The small J₁,₂ coupling constant (~3.5 Hz) is characteristic of an equatorial-axial or equatorial-equatorial relationship between H1 and H2, which, in this case, confirms the α-anomeric configuration. The large diaxial coupling constants involving H3ₐₓ further help in defining the chair conformation and the relative stereochemistry of the substituents.

Experimental Protocols

The chemical synthesis of this compound and its derivatives is crucial for confirming its structure and for providing material for biological studies. A common route starts from a readily available monosaccharide, such as D-glucose or D-mannose, and involves stereocontrolled deoxygenation steps.

Protocol: Synthesis of Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside

This protocol is a multi-step synthesis that may involve the following key transformations:

-

Preparation of a suitable protected methyl glycoside: Start with methyl α-D-mannopyranoside. Protect the 4- and 6-hydroxyl groups as a benzylidene acetal (B89532) by reacting with benzaldehyde (B42025) dimethyl acetal in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an inert solvent like N,N-dimethylformamide (DMF).

-

Formation of a 2,3-epoxide: The remaining vicinal diol at C2 and C3 can be converted to an epoxide. This can be achieved by first selectively tosylating the C2 hydroxyl group followed by treatment with a base (e.g., sodium methoxide) to induce intramolecular cyclization to form the 2,3-anhydro derivative.

-

Reductive opening of the epoxide: The epoxide is then regioselectively opened at C3 with a reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). This step introduces the deoxy functionality at C3.

-

Reductive opening of the benzylidene acetal: The 4,6-O-benzylidene acetal can be reductively opened to generate a free hydroxyl group at C4 and a benzyl (B1604629) ether at C6. A common reagent for this is sodium cyanoborohydride in the presence of an acid.

-

Deoxygenation at C6: The primary hydroxyl group at C6 is then deoxygenated. This can be achieved via a Barton-McCombie deoxygenation, which involves the formation of a thionocarbonate intermediate followed by radical-mediated reduction with tributyltin hydride.

-

Deprotection: Finally, any remaining protecting groups are removed to yield the target methyl α-D-tyveloside.

Protocol: 1D and 2D NMR Analysis of Methyl α-D-Tyveloside

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized methyl α-D-tyveloside in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%). A small amount of a reference standard such as acetone (B3395972) or trimethylsilyl (B98337) propanoic acid (TSP) can be added for chemical shift calibration.

-

Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

1D ¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Apply a presaturation pulse to suppress the residual HOD signal.

-

Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

-

1D ¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-120 ppm for a sugar).

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H scalar coupling networks and identify neighboring protons.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single sugar ring).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming linkages.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for confirming stereochemical relationships and the anomeric configuration.

-

Mandatory Visualizations

The following diagram illustrates the logical steps involved in the complete stereochemical elucidation of this compound.

Caption: Logical workflow for the stereochemical elucidation of this compound.

This compound is synthesized in bacteria as a nucleotide-activated sugar, CDP-tyvelose, which serves as the donor for glycosyltransferases. The pathway starts from the common precursor, CDP-D-glucose.

Caption: Biosynthesis pathway of CDP-D-Tyvelose from CDP-D-Glucose.

Conclusion

The elucidation of the stereochemistry of this compound is a critical undertaking for understanding its role in bacterial pathogenesis and for the development of novel therapeutics and vaccines. This guide has outlined the key structural features of this compound and has provided a framework for its stereochemical determination through the integration of modern spectroscopic techniques, chemical synthesis, and biosynthetic pathway analysis. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, microbiology, and drug development.

Unveiling Tyvelose: A Technical Guide to its Natural Sources and Occurrence

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, occurrence, and biochemical pathways associated with Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative distribution of this rare sugar, details experimental protocols for its study, and visualizes key biological and experimental workflows.

Introduction: The Significance of a Rare Deoxy Sugar

This compound is a 3,6-dideoxyhexose, a rare sugar that plays a significant role in the biological interactions of certain microorganisms. Its presence is predominantly noted in the lipopolysaccharides (LPS) of Gram-negative bacteria and as a crucial immunodominant component of glycoproteins in parasitic helminths. The unique structural characteristics of this compound, particularly the absence of hydroxyl groups at the C3 and C6 positions, contribute to its stability and role in mediating host-pathogen interactions and immune responses.

Natural Occurrence and Distribution

This compound is not ubiquitously found in nature; its presence is restricted to specific organisms where it forms a key part of their surface antigens.

Gram-Negative Bacteria

In Gram-negative bacteria, this compound is a characteristic component of the O-antigen, the outermost portion of the lipopolysaccharide (LPS) molecule. The O-antigen is a major determinant of the serological specificity of these bacteria.

-

Salmonella species: Various serovars of Salmonella enterica incorporate this compound into their O-antigen repeats. The subtle structural differences in the O-antigen, including the presence of this compound, can influence the bacterium's virulence and its interaction with the host's immune system.

-

Yersinia species: this compound is also found in the O-specific side chains of several Yersinia pseudotuberculosis serogroups.[1]

Parasitic Helminths

-

Trichinella spiralis : This parasitic nematode, responsible for the disease trichinosis, features this compound as a terminal sugar on its immunodominant glycoprotein (B1211001) antigens, known as TSL-1 antigens.[2][3][4] In these antigens, this compound is a key epitope recognized by the host's immune system.

Quantitative Abundance of this compound

The following table summarizes the known quantitative data on the occurrence of this compound in various natural sources. This information is critical for understanding the stoichiometry of cell surface components and for developing quantitative analytical methods.

| Organism/Source | Molecule | Molar Percentage of Total Glycosyl Residues | Reference |

| Trichinella spiralis (larval glycoproteins) | TSL-1 Antigens | ≥ 24% | [2] |

Further quantitative data for specific bacterial serovars is an active area of research and is not extensively available in a comparative format in the current literature.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with a common sugar nucleotide precursor, CDP-D-glucose. The pathway involves a series of oxidation, reduction, and epimerization reactions to yield the final product, CDP-D-tyvelose, which can then be incorporated into glycans.

Experimental Protocols

The study of this compound requires specific methodologies for its isolation, identification, and characterization from complex biological samples.

Extraction and Hydrolysis of Lipopolysaccharides (LPS) from Gram-Negative Bacteria

This protocol outlines the initial steps to obtain the raw material containing this compound from bacterial sources.

1. Bacterial Culture and Harvest:

- Grow the desired bacterial strain (e.g., Salmonella enterica) in an appropriate liquid medium to the late logarithmic phase.

- Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

- Wash the cell pellet with phosphate-buffered saline (PBS) and lyophilize.

2. LPS Extraction (Hot Phenol-Water Method):

- Suspend the lyophilized bacterial cells in distilled water.

- Add an equal volume of hot (65-70°C) 90% phenol.

- Stir the mixture vigorously at 65-70°C for 30 minutes.

- Cool the mixture in an ice bath and then centrifuge to separate the phases.

- Carefully collect the upper aqueous phase, which contains the LPS.

- Dialyze the aqueous phase extensively against distilled water to remove phenol.

- Lyophilize the dialyzed solution to obtain crude LPS.

3. Mild Acid Hydrolysis to Cleave O-Antigen:

- Dissolve the crude LPS in 1% acetic acid.

- Heat the solution at 100°C for 1-2 hours to hydrolyze the ketosidic linkage between the O-antigen and the core oligosaccharide.

- Centrifuge to pellet the insoluble lipid A.

- Collect the supernatant containing the O-antigen polysaccharide.

Monosaccharide Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of monosaccharides, including this compound, from the purified O-antigen.

1. Complete Acid Hydrolysis:

- Hydrolyze the purified O-antigen polysaccharide with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

- Remove the TFA by evaporation under a stream of nitrogen.

2. Reduction to Alditols:

- Dissolve the hydrolyzed monosaccharides in water and reduce them with sodium borohydride (B1222165) (NaBH₄).

- Destroy excess NaBH₄ by adding acetic acid.

3. Acetylation:

- Evaporate the solution to dryness and co-distill with methanol (B129727) multiple times to remove boric acid.

- Acetylate the resulting alditols by heating with acetic anhydride (B1165640) and pyridine (B92270) (or another suitable catalyst) at 100°C for 1 hour.

4. GC-MS Analysis:

- Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

- Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

- Identify the monosaccharides based on their retention times and mass spectra, comparing them to known standards.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of this compound from bacterial sources.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its limited natural distribution and its important role in microbiology and immunology. The methodologies outlined in this guide provide a framework for the continued investigation of this rare sugar. Future research should focus on expanding the quantitative analysis of this compound across a wider range of organisms, further elucidating the regulatory mechanisms of its biosynthetic pathway, and exploring its potential as a target for novel therapeutic and diagnostic agents. The development of more streamlined and sensitive analytical techniques will be crucial in advancing our understanding of the biological functions of this compound.

References

- 1. Structure of O-specific side chains of lipopolysaccharides from Yersinia pseudotuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of novel fucosyl- and tyvelosyl-containing glycoconjugates from Trichinella spiralis muscle stage larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel this compound-containing tri- and tetra-antennary N-glycans in the immunodominant antigens of the intracellular parasite Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Tyvelose in the Cell Wall of Gram-Negative Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexose, is a crucial component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, most notably in pathogenic species of Salmonella and Yersinia. As a terminal sugar on the O-antigen, this compound plays a significant role in the bacterium's interaction with its environment and host organisms. It is a major immunodominant antigen, influencing the host's immune response, and contributes to the overall virulence of the pathogen. This technical guide provides an in-depth analysis of the biological functions of this compound, its biosynthesis, its role in pathogenesis, and its potential as a target for novel therapeutic and vaccine development. Detailed experimental protocols for the study of this compound and its associated biological phenomena are provided, alongside quantitative data and visual representations of key pathways and workflows.

Introduction

The bacterial cell wall is a complex and dynamic structure that is essential for survival, providing structural integrity and mediating interactions with the environment. In Gram-negative bacteria, the outer membrane is a formidable barrier, with its outer leaflet primarily composed of lipopolysaccharide (LPS). LPS is a tripartite molecule consisting of lipid A, a core oligosaccharide, and a highly variable O-antigen polysaccharide chain. The O-antigen is a key determinant of serological specificity and plays a critical role in pathogenesis by contributing to serum resistance and protecting the bacterium from phagocytosis.

A variety of unusual sugars can be found in the O-antigens of different bacterial species. One such sugar is this compound (3,6-dideoxy-D-arabino-hexose), which is a characteristic component of the O-antigen in several medically important bacteria, including Salmonella enterica serovars Typhi and Typhimurium, and Yersinia pseudotuberculosis.[1] Its presence at the terminal position of the O-antigen repeating unit makes it a primary point of contact between the bacterium and the host's immune system. This guide will delve into the multifaceted biological role of this compound, providing researchers and drug development professionals with a comprehensive resource to support further investigation and therapeutic innovation.

Structure and Biosynthesis of this compound

This compound is a deoxysugar, a monosaccharide that has had one or more of its hydroxyl groups replaced by a hydrogen atom. Specifically, it is the 3,6-dideoxy derivative of D-mannose.

The biosynthesis of this compound is a multi-step enzymatic process that begins with a common precursor, CDP-D-glucose. The pathway involves a series of oxidation, reduction, and epimerization reactions catalyzed by a set of specific enzymes. The key enzymes in this pathway are CDP-D-glucose 4,6-dehydratase, CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase, CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-5-epimerase, and CDP-3,6-dideoxy-D-glycero-L-glycero-4-hexulose-4-reductase.

dot

Caption: Biosynthetic pathway of CDP-L-tyvelose.

Biological Role of this compound

Contribution to O-Antigen Structure and Bacterial Cell Wall Integrity

The O-antigen component of LPS is crucial for the structural integrity of the outer membrane. The repeating units of the O-antigen, which include this compound in certain serovars, contribute to the formation of a dense carbohydrate layer that acts as a physical barrier. This barrier protects the bacterium from environmental stresses, including the action of detergents and certain antibiotics. While specific quantitative data on the direct impact of this compound on cell wall stability is limited, the absence of a complete O-antigen, which would include the loss of this compound, has been shown to increase susceptibility to complement-mediated killing.

Role in Bacterial Pathogenesis and Virulence

The presence of this compound in the O-antigen is a significant factor in the virulence of pathogenic bacteria. The O-antigen as a whole helps bacteria to evade the host's innate immune system. Specifically, the long O-antigen chains can prevent the formation of the membrane attack complex (MAC) of the complement system on the bacterial surface, thus conferring serum resistance.

Table 1: Serum Bactericidal Assay of Salmonella Typhimurium Wild-Type and O-Antigen Capsule Deficient Mutant

| Bacterial Strain | Change in Viable CFU/mL after 180 min in 25% Normal Human Serum |

| Wild-Type | +4.33 x 10^4 |

| O-Antigen Capsule Deficient Mutant (ΔyihO) | -1.00 x 10^5 |

| Reference:[2][3] |

Note: This data is for an O-antigen capsule deficient mutant, which serves as a proxy for the importance of the complete O-antigen, including this compound, in serum resistance. Further studies on specific this compound-deficient mutants are required for a direct assessment.

Immunogenicity and Role as a Dominant Antigen

This compound is an immunodominant sugar, meaning it elicits a strong antibody response from the host's immune system. Antibodies raised against this compound-containing O-antigens can be protective. This has led to the investigation of this compound-containing glycoconjugates as potential vaccine candidates. The high immunogenicity of this compound makes it a key target for the host adaptive immune response.

This compound as a Target for Drug Development

The enzymes involved in the this compound biosynthesis pathway are attractive targets for the development of novel antibacterial agents. These enzymes are specific to bacteria and are absent in humans, suggesting that inhibitors of these enzymes would have high specificity and low off-target toxicity. Targeting the biosynthesis of this compound would lead to the production of an incomplete O-antigen, rendering the bacteria more susceptible to the host's immune system and potentially to certain antibiotics.

Caption: Workflow for generating a this compound biosynthesis gene knockout.

Serum Bactericidal Assay

This assay measures the susceptibility of bacteria to complement-mediated killing in the presence of serum.

Materials:

-

Wild-type and this compound-deficient bacterial strains

-

Normal human serum (NHS)

-

Heat-inactivated NHS (56°C for 30 minutes)

-

Phosphate-buffered saline (PBS)

-

LB agar (B569324) plates

-

96-well microtiter plates

Procedure:

-

Bacterial Preparation:

-

Grow bacteria to mid-log phase in LB broth.

-

Wash the cells with PBS and resuspend to a concentration of approximately 1 x 10^6 CFU/mL.

-

-

Assay Setup:

-

In a 96-well plate, mix the bacterial suspension with different concentrations of NHS (e.g., 10%, 25%, 50%).

-

As controls, use heat-inactivated NHS and PBS alone.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 1, 2, and 3 hours).

-

-

Viable Cell Count:

-

At each time point, take an aliquot from each well, perform serial dilutions in PBS, and plate on LB agar.

-

Incubate the plates overnight at 37°C and count the colonies to determine the number of viable bacteria (CFU/mL).

-

-

Data Analysis:

-

Calculate the percentage of survival at each time point relative to the initial inoculum (time zero).

-

Compare the survival rates of the wild-type and mutant strains in the presence of active and heat-inactivated serum.

-

Mouse Virulence Assay (LD50 Determination)

This assay determines the median lethal dose (LD50) of a bacterial strain in a mouse model of infection.

Materials:

-

Wild-type and this compound-deficient bacterial strains

-

Specific pathogen-free mice (e.g., BALB/c)

-

Sterile PBS

-

Syringes and needles for injection (intraperitoneal or intravenous)

Procedure:

-

Inoculum Preparation:

-

Grow bacteria to mid-log phase, wash, and resuspend in sterile PBS to various concentrations (e.g., 10^2, 10^3, 10^4, 10^5, 10^6 CFU/mL).

-

-

Infection:

-

Divide mice into groups (e.g., 5-10 mice per group).

-

Inject each group with a different dose of either the wild-type or mutant strain via the chosen route (e.g., intraperitoneal).

-

-

Monitoring:

-

Monitor the mice daily for a set period (e.g., 14-21 days) for signs of illness and mortality.

-

-

Data Analysis:

-

Record the number of surviving mice in each group at the end of the observation period.

-

Calculate the LD50 value using a statistical method such as the Reed-Muench method.

-

Compare the LD50 values of the wild-type and this compound-deficient strains.

-

Conclusion

This compound is a biologically significant sugar in the cell wall of several important Gram-negative pathogens. Its role as an immunodominant antigen and its contribution to virulence make it a compelling subject for further research and a promising target for the development of new vaccines and antimicrobial therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted role of this compound and to leverage this knowledge in the fight against bacterial infections. Further investigation into the precise quantitative effects of this compound on bacterial physiology and host-pathogen interactions will be crucial for advancing these therapeutic strategies.

References

- 1. Virulence in mice of epidemic strains of Salmonella typhimurium isolated from children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Vi capsular polysaccharide prevents complement receptor 3-mediated clearance of Salmonella enterica serotype Typhi - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyvelose in Salmonella O-Antigen: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The O-antigen, a critical component of the lipopolysaccharide (LPS) on the outer membrane of Salmonella enterica, plays a pivotal role in the bacterium's interaction with its host. This polysaccharide chain is a major determinant of serological specificity and a key virulence factor. Among the diverse sugar residues that constitute the O-antigen, the 3,6-dideoxyhexose (B1251815) tyvelose (B24345) is of particular significance in several clinically important Salmonella serovars. This technical guide provides an in-depth exploration of this compound as a component of the Salmonella O-antigen, covering its structure, biosynthesis, genetic determinants, and its role in immunogenicity and pathogenesis. Detailed experimental protocols for the analysis of this compound-containing O-antigens are provided, along with quantitative data on its prevalence and immunological characteristics. This guide is intended for researchers, scientists, and drug development professionals working on Salmonella pathogenesis, vaccine development, and novel antimicrobial strategies.

Introduction

Salmonella enterica is a leading cause of foodborne illness worldwide, with serovars such as S. Typhi and S. Enteritidis posing a significant threat to public health.[1][2] The O-antigen portion of the LPS is a primary surface antigen and a key determinant of the host-pathogen interaction. The structural diversity of the O-antigen forms the basis of the Kauffmann-White serotyping scheme, which classifies over 2,500 Salmonella serovars.[1]

This compound (3,6-dideoxy-D-arabino-hexose) is a dideoxyhexose sugar that serves as an immunodominant component of the O-antigen in Salmonella serogroup D, which includes the highly pathogenic serovars S. Typhi and S. Enteritidis.[1][3] The presence of this compound is a defining feature of the O9 antigen.[3][4] Understanding the biosynthesis and immunological role of this compound is crucial for the development of effective vaccines and diagnostic tools against these important pathogens.

Structure of this compound-Containing O-Antigen

The O-antigen of Salmonella serogroup D is a polymer of repeating oligosaccharide units. The basic repeating unit consists of a trisaccharide backbone of mannose, rhamnose, and galactose. In serovars expressing the O9 antigen, a this compound residue is attached as a side branch to the mannose residue of this backbone.[5][6][7] The general structure of the O-antigen repeating unit in S. Enteritidis is depicted below.

Genetics and Biosynthesis of this compound

The biosynthesis of the O-antigen, including the synthesis of this compound, is encoded by genes located in the rfb gene cluster.[8][9] The synthesis of this compound is a multi-step enzymatic process that begins with the precursor CDP-D-glucose.

The key enzymes and genes involved in the final steps of CDP-tyvelose synthesis are:

-

CDP-paratose synthase , encoded by the rfbS gene, which synthesizes CDP-paratose.[10][11]

-

CDP-tyvelose 2-epimerase , encoded by the rfbE gene, which converts CDP-paratose to CDP-tyvelose.[10][12]

The biosynthetic pathway from CDP-glucose to CDP-tyvelose is illustrated below.

Role in Pathogenesis and Immunogenicity

The O-antigen, with this compound as a key component in serogroup D, is a major virulence factor of Salmonella. It contributes to serum resistance by preventing the deposition of the membrane attack complex of the complement system on the bacterial surface.[13] The long O-antigen chains can also mask other surface components, thereby evading recognition by the innate immune system.[14]

This compound is an immunodominant sugar, meaning it is a primary target for the host's antibody response.[3][15] Antibodies specific to the O9 antigen, which is defined by this compound, are important for protective immunity against S. Typhi and S. Enteritidis.[15][16] This makes the this compound-containing O-antigen a promising target for vaccine development.

Quantitative Data

Prevalence of this compound-Containing Salmonella Serogroups

The prevalence of Salmonella serogroups containing this compound (primarily serogroup D, O9) is significant among invasive non-typhoidal Salmonella (iNTS) isolates. The following table summarizes the pooled prevalence of major O-antigen serogroups from a global systematic review of iNTS isolates from normally sterile sites.

| Serogroup | O-Antigen Factor(s) | Key Sugar | Pooled Prevalence (95% CI) |

| B | O:4 | Abequose | 44.6% (36.2–48.2%) |

| D | O:9 | This compound | 45.0% (37.0–49.1%) |

| Other | - | - | 9.9% (6.1–13.3%) |

| Data from a meta-analysis of 82 studies reporting 24,253 serogrouped isolates.[17] |

Immunogenicity of this compound-Containing O-Antigen

The immunogenicity of O-antigen can be assessed by measuring the antibody response in vaccinated animals. The following table presents representative data on the serum antibody titers against LPS from different Salmonella serovars in mice vaccinated with O-serotype converted S. Typhimurium strains.

| Vaccine Strain (O-antigen expressed) | Challenge Strain (LPS used in ELISA) | Mean Antibody Titer (Endpoint Titer) |

| S738 (O4 - Abequose) | S. Typhimurium (O4) | ~10^5 |

| S1075 (O9 - this compound) | S. Enteritidis (O9) | ~10^5 |

| S1157 (O7) | S. Choleraesuis (O7) | ~10^5 |

| S1116 (O8) | S. Newport (O8) | ~10^5 |

| Adapted from O-Serotype Conversion in Salmonella Typhimurium Induces Protective Immune Responses against Invasive Non-Typhoidal Salmonella Infections.[16] |

Experimental Protocols

Extraction and Purification of O-Antigen

This protocol describes a simplified method for the extraction and purification of the O-antigen from Salmonella without the initial isolation of LPS.[18]

Materials:

-

Bacterial cell culture

-

1% Acetic acid (AcOH)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Centrifuge and appropriate tubes

-

Dialysis tubing (1 kDa MWCO)

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Harvest bacterial cells from culture by centrifugation.

-

Resuspend the cell pellet in 1% AcOH.

-

Heat the suspension at 100°C for 2 hours to hydrolyze the lipid A-core linkage.

-

Cool the suspension and centrifuge to pellet the cell debris.

-

Collect the supernatant containing the O-antigen-core.

-

Neutralize the supernatant with NaOH.

-

Dialyze the supernatant against deionized water for 48 hours using 1 kDa MWCO tubing.

-

Lyophilize the dialyzed sample to obtain crude O-antigen.

-

Further purify the O-antigen using size-exclusion chromatography.

Structural Analysis by NMR Spectroscopy

Sample Preparation:

-

Dissolve the purified O-antigen in deuterium (B1214612) oxide (D₂O).

-

Lyophilize and redissolve in D₂O three times to exchange all labile protons.

-

Adjust the pH to neutral if necessary.

NMR Data Acquisition:

-

Record 1D ¹H NMR spectra to get an overview of the sample.

-

Acquire 2D NMR spectra such as COSY, TOCSY, HSQC, and HMBC to establish scalar and through-space correlations between protons and carbons.

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better resolution.[18]

Analysis by Mass Spectrometry

Sample Preparation:

-

The purified O-antigen can be analyzed directly or after derivatization (e.g., permethylation).

Mass Spectrometry Techniques:

-

MALDI-TOF MS: Useful for determining the molecular weight distribution of the O-antigen polymer.[19][20]

-

ESI-MS/MS: Can be used for detailed structural analysis of the O-antigen repeating unit after fragmentation.[21]

Cloning and Sequencing of the rfb Gene Cluster

Genomic DNA Extraction:

-

Isolate high-quality genomic DNA from the Salmonella strain of interest.

PCR Amplification:

-

Design primers flanking the rfb gene cluster.

-

Perform long-range PCR to amplify the entire cluster.

Cloning and Sequencing:

-

Clone the PCR product into a suitable vector (e.g., a low-copy-number cosmid).[10]

-

Sequence the cloned fragment using a primer walking strategy.[22]

-

Assemble the sequences and annotate the open reading frames (ORFs) to identify the rfb genes.

Host Immune Recognition and Signaling

The LPS of Salmonella, including the O-antigen, is primarily recognized by the Toll-like receptor 4 (TLR4) on the surface of host immune cells such as macrophages and dendritic cells.[8][23][24] This recognition is a critical event in the initiation of the innate immune response to Salmonella infection.

The binding of LPS to the TLR4-MD2 complex triggers a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[25][26] The O-antigen can modulate this process; for instance, long O-antigen chains can delay the recognition of LPS by TLR4.[14]

Conclusion and Future Directions

This compound is a key structural and immunological component of the O-antigen in several important Salmonella serovars. Its role as an immunodominant sugar makes it a critical target for the development of vaccines and diagnostics. The detailed understanding of its biosynthesis and genetics opens avenues for the development of novel antimicrobial strategies targeting O-antigen synthesis.

Future research should focus on:

-

Developing and evaluating this compound-containing O-antigen conjugate vaccines for broad protection against serogroup D Salmonella.

-

Investigating the potential of inhibitors of this compound biosynthesis as novel antibacterial agents.

-

Further elucidating the precise mechanisms by which the this compound-containing O-antigen modulates the host immune response.

This technical guide provides a comprehensive overview of the current knowledge on this compound in Salmonella O-antigen and serves as a valuable resource for researchers and professionals in the field.

References

- 1. O-Antigen decorations in Salmonella enterica play a key role in eliciting functional immune responses against heterologous serovars in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | O-Antigen decorations in Salmonella enterica play a key role in eliciting functional immune responses against heterologous serovars in animal models [frontiersin.org]

- 3. Multiple immunodominant O-epitopes co-expression in live attenuated Salmonella serovars induce cross-protective immune responses against S. Paratyphi A, S. Typhimurium and S. Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The O-Antigen Epitope Governs Susceptibility to Colistin in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD4+ T Cells and Toll-Like Receptors Recognize Salmonella Antigens Expressed in Bacterial Surface Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting host immunity: the Salmonella paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The O-Antigen Capsule of Salmonella enterica Serovar Typhimurium Facilitates Serum Resistance and Surface Expression of FliC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toll-like receptor 4, but not toll-like receptor 2, is a signaling receptor for Escherichia and Salmonella lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and sequence of the rfb (O antigen) gene cluster of Salmonella serovar typhimurium (strain LT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cloning and structure of group C1 O antigen (rfb gene cluster) from Salmonella enterica serovar montevideo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The interplay between Salmonella and host: Mechanisms and strategies for bacterial survival - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salmonella enterica Serovar Typhi Lipopolysaccharide O-Antigen Modification Impact on Serum Resistance and Antibody Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipopolysaccharide with long O-antigen is crucial for Salmonella Enteritidis to evade complement activity and to facilitate bacterial survival in vivo in the Galleria mellonella infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. O-Antigen Delays Lipopolysaccharide Recognition and Impairs Antibacterial Host Defense in Murine Intestinal Epithelial Cells | PLOS Pathogens [journals.plos.org]

- 15. O-Serotype Conversion in Salmonella Typhimurium Induces Protective Immune Responses against Invasive Non-Typhoidal Salmonella Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | O-Serotype Conversion in Salmonella Typhimurium Induces Protective Immune Responses against Invasive Non-Typhoidal Salmonella Infections [frontiersin.org]

- 17. Prevalence and distribution of non-typhoidal Salmonella enterica serogroups and serovars isolated from normally sterile sites: A global systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A scalable method for O-antigen purification applied to various Salmonella serovars - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification and Subtyping of Salmonella Isolates Using Matrix-Assisted Laser Desorption–Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Molecular Analysis of the rfb O Antigen Gene Cluster of Salmonella enterica Serogroup O:6,14 and Development of a Serogroup-Specific PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Toll-Like Receptor 4, But Not Toll-Like Receptor 2, Is a Signaling Receptor for Escherichia and Salmonella Lipopolysaccharides1 | Semantic Scholar [semanticscholar.org]

- 24. Toll-like receptor 4 dependence of innate and adaptive immunity to Salmonella: importance of the Kupffer cell network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. DSpace [research-repository.griffith.edu.au]

- 26. frontiersin.org [frontiersin.org]

The Pivotal Role of Tyvelose in Trichinella spiralis Glycoproteins: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the structure, function, and immunomodulatory effects of tyvelose-bearing glycoproteins from the parasitic nematode Trichinella spiralis. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the critical role of this unique carbohydrate in host-parasite interactions and its potential as a therapeutic target.

Introduction

Trichinella spiralis, the causative agent of trichinellosis, is a parasitic nematode with a complex life cycle that involves the invasion of host intestinal epithelium and subsequent encystment within muscle tissue. A key feature of this parasite's biology is its extensive glycosylation of secreted proteins, which play a crucial role in its survival, infectivity, and manipulation of the host immune system. Among these glycans, the terminal sugar This compound (B24345) (3,6-dideoxy-D-arabino-hexose) on excretory-secretory (ES) glycoproteins, particularly the TSL-1 antigen family, stands out as an immunodominant epitope. This technical guide delves into the multifaceted functions of this compound in T. spiralis glycoproteins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

The Immunobiology of this compound-Containing Glycoproteins

This compound is a rare sugar, primarily found in the lipopolysaccharides of some Gram-negative bacteria, and its presence in T. spiralis is a notable evolutionary adaptation. This unique carbohydrate is a major target of the host immune response and is central to the parasite's strategy for establishing and maintaining infection.

Immunomodulatory Effects

Trichinella spiralis this compound-bearing glycoproteins are potent modulators of the host immune system, generally driving a T helper 2 (Th2) type response. This is characterized by the production of cytokines such as IL-4, IL-5, and IL-10, and the suppression of pro-inflammatory Th1 responses. This immune skewing is thought to be beneficial for the parasite's survival by limiting inflammatory damage to the host tissues it inhabits. Furthermore, evidence suggests that these glycoproteins can induce the expansion of regulatory T cells (Tregs), which play a crucial role in immune homeostasis and suppression of excessive inflammation.

Role in Invasion and Protective Immunity

The this compound epitope is not only involved in immunomodulation but also plays a direct role in the parasite's life cycle. During the intestinal phase of infection, this compound-containing glycoproteins are thought to be involved in the invasion of intestinal epithelial cells. Consequently, antibodies targeting this carbohydrate can confer protective immunity. Studies have shown that monoclonal antibodies specific for this compound can mediate the rapid expulsion of larvae from the intestine, thereby preventing the establishment of infection. This protective effect is attributed to the antibodies' ability to interfere with the parasite's interaction with host enterocytes.[1][2]

Quantitative Data on the Immunological Impact of this compound-Bearing Glycoproteins

The following tables summarize quantitative data from various studies, illustrating the impact of T. spiralis glycoproteins and specific antigens on host immune responses and parasite burden.

| Antigen Used for Immunization | Animal Model | Immunization Schedule | Adult Worm Reduction (%) | Muscle Larvae Reduction (%) | Reference |

| Recombinant TsAP protein | BALB/c mice | 20 µg recombinant protein with Freund's adjuvant, boosted twice at 2-week intervals | 38.1 | 59.1 | [3] |

| Recombinant TspSP-1.2 | Mice | Not specified | 34.92 | 52.24 | [4] |

| Recombinant Ts-Adsp | Mice | Not specified | - | 46.5 | [4] |

| Recombinant Ts-Adsp | Pigs | Not specified | - | 50.9 | [4] |

| Recombinant TsSPI | Mice | Not specified | 62.2 | 57.25 | [4] |

| Recombinant Ts-Serpin | Mice | Not specified | 59.95 (at 10 dpi) | 46.41 | [4] |

| Adult worms soluble antigens | Mice | Not specified | 89 | 96 | [4] |

| Newborn larvae crude antigens | Pigs | Not specified | - | 78 | [4] |

| Surface antigens (CTAB-extracted) | NIH mice | Not specified | Significant reduction | Significant reduction | [5] |

| rTsCTL | Mice | Subcutaneous vaccination | 51.69 | 48.19 | [6] |

Table 1: Efficacy of Various T. spiralis Antigens in Reducing Worm Burden. This table provides a comparative overview of the protective immunity elicited by different antigenic preparations from T. spiralis.

| Stimulus | Cell Type | Cytokine Measured | Change in Cytokine Level | Reference |

| This compound-BSA immunization | Mouse mesenteric node lymphocytes | IL-5 | Production observed | [7] |

| This compound-BSA immunization | Mouse mesenteric node lymphocytes | IFN-γ | No production observed | [7] |

| T. spiralis infection | Mouse splenocytes | IL-4, IL-10, TGF-β | Significantly increased in early stages | [8] |

| rTsCTL immunization | Mouse spleen cells | IFN-γ, IL-4 | Remarkably increased at 6 weeks post-immunization | [6] |

| T. spiralis infection | Mouse intestinal tissue | IL-2, IL-12, IFN-γ (Th1) | Increased | [9] |

| T. spiralis infection | Mouse intestinal tissue | IL-4, IL-5, IL-10, IL-13, TGF-β (Th2) | Increased (generally more than Th1 cytokines) | [9] |

Table 2: Cytokine Responses to T. spiralis Antigens. This table summarizes the cytokine profiles observed in response to immunization or infection with T. spiralis or its components, highlighting the characteristic Th2-polarization.

Signaling Pathways Modulated by T. spiralis Glycoproteins

The immunomodulatory effects of this compound-bearing glycoproteins are initiated through their interaction with pattern recognition receptors (PRRs) on host immune cells, particularly dendritic cells (DCs) and macrophages.

Dendritic Cell Activation and Modulation

T. spiralis excretory-secretory products, rich in this compound-containing glycoproteins, interact with C-type lectin receptors (CLRs) such as DC-SIGN, as well as Toll-like receptors (TLRs), specifically TLR2 and TLR4, on the surface of dendritic cells. This interaction triggers a signaling cascade that leads to the modulation of DC maturation and function. Instead of promoting a strong pro-inflammatory response, this signaling pathway often results in a semi-mature or "tolerogenic" DC phenotype. These DCs are characterized by the production of anti-inflammatory cytokines like IL-10 and TGF-β, and they are potent inducers of Th2 and regulatory T cell differentiation.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Frontiers | Oral Vaccination of Mice With Trichinella spiralis Putative Serine Protease and Murine Interleukin-4 DNA Delivered by Invasive Lactiplantibacillus plantarum Elicits Protective Immunity [frontiersin.org]

- 3. Molecular characterization of Trichinella spiralis aminopeptidase and its potential as a novel vaccine candidate antigen against trichinellosis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Vaccines as a Strategy to Control Trichinellosis [frontiersin.org]

- 5. Immunization of mice with surface antigens from the muscle larvae of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vaccination of mice with Trichinella spiralis C-type lectin elicited the protective immunity and enhanced gut epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trichinella spiralis Excretory-Secretory Products Stimulate Host Regulatory T Cell Differentiation through Activating Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Immune Cell Responses and Cytokine Profile in Intestines of Mice Infected with Trichinella spiralis [frontiersin.org]

The Immunological Significance of the Tyvelose Epitope: A Technical Guide for Researchers and Drug Development Professionals

Abstract